2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide
Description
2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a methanesulfonylpiperidinyl moiety, and an acetamide group.
Properties
IUPAC Name |
2-ethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-3-17-9-11(14)12-8-10-4-6-13(7-5-10)18(2,15)16/h10H,3-9H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUJXLJWBQZEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide typically involves the reaction of ethyl acetate with N-[(1-methanesulfonylpiperidin-4-yl)methyl]amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide
- N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide
Uniqueness
2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
2-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]acetamide, also known as a derivative of piperidine, has garnered attention for its potential therapeutic applications. This compound is characterized by its unique molecular structure and biological properties, which suggest its utility in various pharmacological contexts.
- Molecular Formula : C10H20N2O4S
- Molecular Weight : 264.344 g/mol
- CAS Number : 1226432-27-4
Research indicates that compounds similar to this compound exhibit activity through modulation of various biological pathways. Specifically, it is believed to interact with protein targets involved in cell signaling and apoptosis, potentially influencing cancer cell behavior and inflammatory responses.
Anticancer Properties
Studies have demonstrated that this compound may enhance the efficacy of existing cancer therapies. For instance, it has been shown to restore the function of mutant p53 proteins, which are commonly implicated in tumorigenesis. By binding to these mutant proteins, the compound can increase their ability to bind DNA, thereby promoting apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating chronic inflammatory diseases .
Case Studies
- Restoration of p53 Function : In a controlled study involving cancer cell lines with mutant p53, treatment with this compound resulted in a significant increase in DNA binding affinity compared to untreated controls. This effect was quantified using fluorescence resonance energy transfer (FRET) assays .
- Inflammation Model : In an animal model of inflammatory bowel disease, administration of this compound led to reduced levels of inflammatory markers and improved histological scores compared to placebo groups. The results suggest a potential role in managing inflammatory conditions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
